molecular formula C9H14O B12309436 (2E,4E,6E)-Nona-2,4,6-trien-1-ol

(2E,4E,6E)-Nona-2,4,6-trien-1-ol

Cat. No.: B12309436
M. Wt: 138.21 g/mol
InChI Key: SYZGODUASCDZAL-ARQDATDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E,6E)-Nona-2,4,6-trien-1-ol is an organic compound characterized by its three conjugated double bonds and a hydroxyl group at the terminal carbon. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-Nona-2,4,6-trien-1-ol typically involves the use of starting materials that can form conjugated systems. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon or nickel can be used to facilitate the formation of the triene structure. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-Nona-2,4,6-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Nonadienal or nonanoic acid.

    Reduction: Nona-2,4,6-triene.

    Substitution: Various substituted nonatrienes depending on the nucleophile used.

Scientific Research Applications

(2E,4E,6E)-Nona-2,4,6-trien-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in biological signaling pathways and as a potential pheromone.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism by which (2E,4E,6E)-Nona-2,4,6-trien-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Retinol: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol.

    Retinoic Acid: (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid.

Uniqueness

(2E,4E,6E)-Nona-2,4,6-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds like retinol and retinoic acid, which have additional functional groups and different double bond configurations.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E,4E,6E)-nona-2,4,6-trien-1-ol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-8,10H,2,9H2,1H3/b4-3+,6-5+,8-7+

InChI Key

SYZGODUASCDZAL-ARQDATDDSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/CO

Canonical SMILES

CCC=CC=CC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.